molecular formula C16H22Cl2OSn B12583130 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol CAS No. 618444-66-9

1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol

Cat. No.: B12583130
CAS No.: 618444-66-9
M. Wt: 420.0 g/mol
InChI Key: CWVGJDZMRASHBZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol is a complex organotin compound characterized by the presence of a cycloheptanol ring and a benzyl(dichloro)stannyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol typically involves the reaction of benzyl chloride with stannous chloride to form benzyl(dichloro)stannane. This intermediate is then reacted with cycloheptanone under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the dichlorostannyl group would yield a stannyl derivative .

Scientific Research Applications

1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol involves its interaction with specific molecular targets. The benzyl(dichloro)stannyl group can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The cycloheptanol ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-{2-[Benzyl(dichloro)stannyl]ethenyl}cyclohexan-1-ol: Similar structure but with a cyclohexanol ring instead of a cycloheptanol ring.

    1-{2-[Benzyl(dichloro)stannyl]ethenyl}cyclopentan-1-ol: Similar structure but with a cyclopentanol ring.

Uniqueness

1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol is unique due to its larger cycloheptanol ring, which may confer different chemical properties and reactivity compared to its cyclohexanol and cyclopentanol analogs. This uniqueness can be exploited in specific applications where the larger ring size provides advantages in terms of stability and reactivity .

Properties

CAS No.

618444-66-9

Molecular Formula

C16H22Cl2OSn

Molecular Weight

420.0 g/mol

IUPAC Name

1-[2-[benzyl(dichloro)stannyl]ethenyl]cycloheptan-1-ol

InChI

InChI=1S/C9H15O.C7H7.2ClH.Sn/c1-2-9(10)7-5-3-4-6-8-9;1-7-5-3-2-4-6-7;;;/h1-2,10H,3-8H2;2-6H,1H2;2*1H;/q;;;;+2/p-2

InChI Key

CWVGJDZMRASHBZ-UHFFFAOYSA-L

Canonical SMILES

C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.